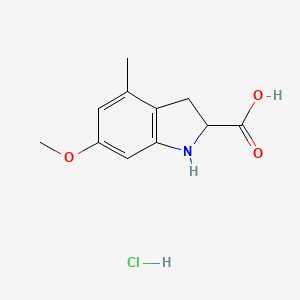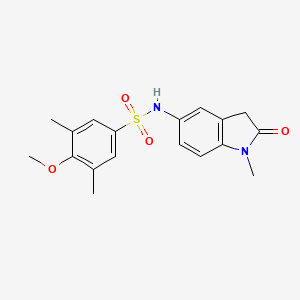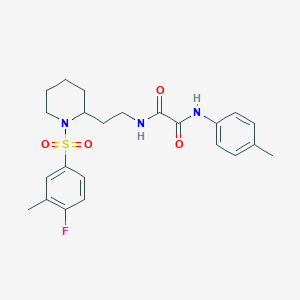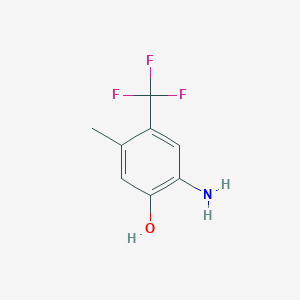
6-Methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride” is a chemical compound. It is a derivative of 6-methoxy-2,3-dihydro-1H-indole . The IUPAC name for this compound is 2,3-dihydro-1H-indol-6-yl methyl ether . It is in the form of a powder .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 . The molecular weight of this compound is 149.19 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 149.19 , a storage temperature of -10 degrees , and a physical form of powder .Scientific Research Applications
Synthesis and Derivative Studies
6-Methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride serves as a precursor in the synthesis of novel indole derivatives with potential applications in medicinal chemistry. For instance, the compound has been used to synthesize new indole, aminoindole, and pyranoindole derivatives demonstrating anti-inflammatory activity. These compounds undergo various chemical reactions, including demethylation and cyclization, to yield derivatives with potential pharmacological activities (Nakkady et al., 2000).
Pharmacological Potential
One significant derivative, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, has shown potent selective inhibitory effects against histone deacetylase 6 (HDAC6), indicating potential therapeutic applications for Alzheimer's disease. This compound exhibits neuroprotective activity by reducing tau protein phosphorylation and aggregation, and it ameliorates impaired learning and memory in animal models (Lee et al., 2018).
Chemical Modification and Reactions
The compound has been involved in studies focusing on the tautomerism and bromination of indole derivatives, highlighting its reactivity and the potential for creating various structurally significant molecules. These studies provide insights into the chemical behavior of indole carboxylic acids under different conditions, contributing to the broader understanding of indole chemistry and its implications in drug design and synthesis (Acheson et al., 1968).
Safety and Hazards
The safety information for “6-Methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .
properties
IUPAC Name |
6-methoxy-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-6-3-7(15-2)4-9-8(6)5-10(12-9)11(13)14;/h3-4,10,12H,5H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHAXVWBNJYFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CC(N2)C(=O)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline](/img/structure/B2860697.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2860698.png)
![2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2860699.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2860702.png)
![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2860707.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2860708.png)
![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)
![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)
![3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2860717.png)

